Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Description
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and a 2-aminoethyl substituent at position 2 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of neuroactive or cardiovascular agents due to its amine functionality, which enables interactions with biological targets such as receptors or enzymes . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and provides steric protection during synthetic modifications . Its hydrochloride salt form (CAS: EN300-6748676) is commonly used to improve aqueous solubility and stability during storage .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13(10-11-17)9-8-12-6-4-5-7-14(12)18/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOHGQJEJQKPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125932 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-55-3 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955523-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Quinolinecarboxylic acid, 2-(2-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Quinoline Derivatives
The most direct route involves reducing quinoline precursors to tetrahydroquinolines. As demonstrated in PMC studies, hydrogenation of ethyl 3,4-diarylquinoline-1(2H)-carboxylate derivatives using 10% Pd/C under 50 psi H₂ in THF achieves complete saturation of the aromatic ring within 12 hours (Table 1).
Table 1 : Hydrogenation conditions for quinoline reduction
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl quinoline-1-carboxylate | 10% Pd/C | 50 | 12 | 91–95 |
| 3,4-Diarylquinoline | 5% Pd/C | 30 | 24 | 78–82 |
Critical parameters:
Birch Reduction Alternatives
For substrates sensitive to hydrogenation, the lithium–ammonia Birch reduction offers a complementary approach. Patent CN102020589B details the use of lithium metal in liquid NH₃/THF at −78°C to reduce quinoline-N-oxides to tetrahydroquinolines with 85–90% diastereomeric excess. However, this method requires strict anhydrous conditions and specialized equipment.
Introduction of the 2-Aminoethyl Sidechain
Phase-Transfer Catalyzed Alkylation
The patent literature provides a robust protocol for introducing primary amine substituents via phase-transfer alkylation (Scheme 1). Key steps:
- Deprotonation of tetrahydroquinoline at position 2 using KOH (50% aqueous)
- Alkylation with (2-bromoethyl)amine hydrobromide under tetrabutylammonium bromide catalysis
- Neutralization and extraction to isolate the 2-(2-aminoethyl) derivative
Optimized conditions :
- Molar ratio : Substrate:TBA Br = 1:0.1
- Solvent system : Ethyl acetate/water (3:1 v/v)
- Reaction time : 5–8 hours at 0–5°C
This method achieves 92–97% conversion with minimal N-alkylation byproducts.
Reductive Amination Approach
Alternative strategies employ reductive amination of 2-acetyl-tetrahydroquinoline derivatives. Using NaBH₃CN in methanol with ammonium acetate buffer (pH 6.5), the process achieves 75–80% yields but requires careful pH control to prevent Boc group cleavage.
Boc Protection Strategies
Mixed Anhydride Method
The CN102020589B patent details Boc installation via mixed anhydride intermediates:
- React N-Boc-D-serine with isobutyl chloroformate in ethyl acetate
- Add tetrahydroquinoline amine derivative at 0–5°C
- Quench with aqueous HCl and crystallize product
Key advantages :
Direct Bocylation with Boc-Anhydride
For less sterically hindered amines, direct treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane containing DMAP catalyst achieves quantitative protection within 2 hours. However, this method proves less effective for secondary amines adjacent to bulky substituents.
Purification and Characterization
Chromatographic Separation
Flash chromatography using hexane/ethyl acetate gradients (8:1 to 4:1) effectively removes unreacted starting materials and diastereomeric impurities. Silica gel pretreatment with 1% triethylamine minimizes compound degradation during elution.
Spectroscopic Analysis
1H NMR diagnostic signals :
- Boc methyl groups: δ 1.45 (s, 9H)
- Tetrahydroquinoline H2: δ 4.09 (dd, J = 3.0, 6.0, 12.0 Hz)
- Aminoethyl protons: δ 2.80–3.10 (m, 4H)
Mass spectrometry : ESI+ typically shows [M+H]+ at m/z 319.2 with characteristic Boc fragmentation at m/z 219.1 (−100 amu).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 2 : Reagent costs per kilogram of product
| Reagent | Cost (USD/kg) | Consumption (kg/kg product) |
|---|---|---|
| Pd/C (10%) | 12,000 | 0.08 |
| Tetrabutylammonium Br | 450 | 0.15 |
| Boc₂O | 2,200 | 1.2 |
Waste Stream Management
The ethyl acetate/water biphasic system employed in allows for 95% solvent recovery via distillation. Palladium catalyst recovery using cellulose filters achieves 98% metal reclamation.
Emerging Methodologies
Continuous Flow Hydrogenation
Recent advances in microreactor technology enable continuous quinoline reduction with 50% reduced catalyst loading compared to batch processes. Residence times of 15–30 minutes at 80°C improve throughput by 300%.
Biocatalytic Approaches
Preliminary studies using engineered amine transaminases show promise for asymmetric synthesis of the 2-aminoethyl sidechain, achieving 90% ee in model systems.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has the following characteristics:
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.38 g/mol
- IUPAC Name : tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
The compound features a tetrahydroquinoline moiety, which is known for its biological activity and ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, a study highlighted that certain analogs of tetrahydroquinoline demonstrated significant activity against strains of Staphylococcus aureus and Enterococcus faecalis . The introduction of the tert-butyl group in the compound's structure was found to influence its antibacterial potency.
Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| 13a | High | Moderate |
| 21a | Moderate | Low |
Neuropharmacological Effects
Tetrahydroquinoline derivatives have been investigated for their neuropharmacological effects. The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that these compounds may modulate neurotransmitter systems .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength.
Drug Delivery Systems
Due to its amphiphilic nature, this compound has potential applications in drug delivery systems where it can facilitate the encapsulation and controlled release of therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted by TAXIS Pharmaceuticals demonstrated that modifications to the tetrahydroquinoline structure significantly affected antimicrobial activity against resistant bacterial strains . The findings suggest that further optimization of the side chains could lead to more potent derivatives.
Case Study 2: Neuroprotective Properties
Research published in Bioorganic & Medicinal Chemistry explored the neuroprotective effects of tetrahydroquinoline derivatives in animal models of neurodegeneration. The results indicated a reduction in neuroinflammation and improved cognitive function .
Mechanism of Action
The mechanism by which tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Diversity: The 2-aminoethyl group in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., phenyl in 3g or methoxycarbonyl in 4), making it more suitable for targeting polar biological interfaces . Piperidine/pyrrolidine derivatives (59, 60) exhibit broader antimicrobial activity due to their heterocyclic moieties, which disrupt bacterial membranes .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination of a pre-functionalized tetrahydroquinoline precursor, similar to compounds 59 and 60 . In contrast, 3g and 4 require alkylation or lithium-mediated coupling, which introduces steric challenges .
Physicochemical Properties :
- The hydrochloride salt form of the target compound (logP ~1.2) is more water-soluble than neutral analogues like 3g (logP ~3.5) .
- Compound 59 exhibits higher thermal stability (decomposition >200°C) compared to the target compound (mp: 73–75°C for related Boc derivatives) .
Biological Relevance: The 2-aminoethyl substituent is critical for CNS penetration, unlike compound 4, which is used primarily in kinetic resolution studies due to its chiral center . Compound 60’s pyrrolidine ring enhances binding to bacterial efflux pumps, a feature absent in the target compound .
Biological Activity
Tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (commonly referred to as TBTA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of TBTA, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- CAS Number : 1955523-55-3
TBTA exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : TBTA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : The compound can modulate various receptor types, including glutamate receptors. This modulation can influence synaptic transmission and neuroprotection .
- Antioxidant Properties : TBTA has demonstrated antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases associated with oxidative damage .
Biological Activities
The biological activities of TBTA can be categorized into several key areas:
- Neuroprotective Effects : Studies indicate that TBTA may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing excitotoxicity .
- Anticancer Potential : Preliminary studies suggest that TBTA may inhibit tumor growth in certain cancer models. For example, it has been tested for its ability to reduce tumor incidence in mouse models exposed to carcinogens .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in various biological systems, which could be beneficial in treating inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of TBTA on neuronal cell lines subjected to oxidative stress. The results indicated that TBTA significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Anticancer Activity
In a controlled experiment involving ICR mice treated with benzo[a]pyrene, TBTA was administered alongside the carcinogen. The results showed a marked reduction in both the number of tumors and tumor size compared to control groups. This suggests that TBTA may have chemopreventive properties against certain types of cancer .
Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : This compound is typically synthesized via reductive amination or nucleophilic substitution. For example, sodium triacetoxyborohydride (STAB) in acetic acid is used to reduce imine intermediates, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives (e.g., compound 58 in ). Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the structure of this compound?
- Methodology : ¹H NMR in CDCl₃ or DMSO-d₆ at 400–500 MHz is standard. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the aminoethyl protons (δ ~2.7–3.1 ppm, multiplet). Coupling patterns for the tetrahydroquinoline ring (δ ~6.5–7.2 ppm) distinguish substitution positions. ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) and quaternary carbons. For complex splitting, 2D techniques (COSY, HSQC) resolve overlapping signals .
Q. What chromatographic methods are effective for purifying this compound, and how are solvent systems selected?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomers or diastereomers. Normal-phase silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:1) is ideal for intermediates. Solvent polarity adjustments improve separation: higher ethyl acetate increases polarity for polar byproducts. TLC monitoring (UV/iodine visualization) guides fraction collection .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?
- Methodology : Chiral phosphine catalysts (e.g., (R)-BINAP) enable asymmetric [4+2] annulation, as shown in for analogous tetrahydroquinolines. Enantiomeric excess (ee) ≥90% is achievable via ligand optimization (e.g., bulky substituents) and low-temperature conditions (–20°C). HPLC with chiral columns (e.g., Chiralpak IA) quantifies ee .
Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?
- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies substituent effects. For example, tert-butyl carbamates ( ) enhance metabolic stability compared to esters. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines vs. recombinant enzymes). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. How does X-ray crystallography aid in elucidating the conformational flexibility of the tetrahydroquinoline core?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals boat vs. chair conformations of the tetrahydroquinoline ring. For example, shows dihedral angles (C7-C8-C9-C10 = 0.7°) indicating planar rigidity. Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing, influencing solubility predictions .
Q. What catalytic systems improve the scalability of tetrahydroquinoline synthesis while minimizing waste?
- Methodology : Chemoenzymatic routes using lipases (e.g., Candida antarctica Lipase B) or acyltransferases (Mycobacterium smegmatis) achieve kinetic resolution with high turnover. reports >99% ee via enzymatic acylation of racemic alcohols. Solvent-free conditions or green solvents (cyclopentyl methyl ether) enhance sustainability .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
